DBCO-PEG4-HyNic

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

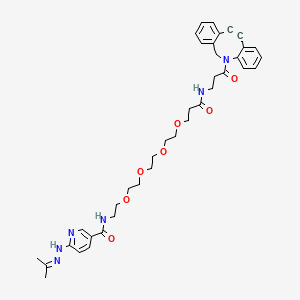

DBCO-PEG4-HyNic is a heterobifunctional linker that combines a dibenzocyclooctyne (DBCO) moiety for click chemistry and a hydrazinonicotinamide (HyNic) moiety for aldehyde conjugation. This compound is widely used in bioconjugation applications due to its high reactivity and specificity. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the HyNic group is used for conjugation with aldehydes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-HyNic typically involves the following steps:

Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.

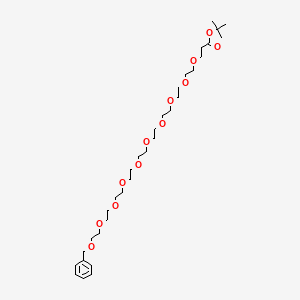

Attachment of PEG4: The polyethylene glycol (PEG) spacer is introduced to enhance solubility and reduce steric hindrance.

Incorporation of HyNic: The hydrazinonicotinamide moiety is attached to the PEG spacer through a coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in reactors with precise temperature and pressure control.

Purification: Using techniques such as chromatography to isolate the desired product.

Quality control: Ensuring the final product meets the required specifications for bioconjugation applications.

Analyse Chemischer Reaktionen

Types of Reactions

DBCO-PEG4-HyNic undergoes several types of chemical reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages.

Aldehyde Conjugation: The HyNic group reacts with aldehydes to form hydrazone bonds.

Common Reagents and Conditions

SPAAC Reaction: Typically performed in aqueous buffer solutions at room temperature without the need for a catalyst.

Aldehyde Conjugation: Conducted in the presence of aldehyde-containing molecules under mild conditions.

Major Products

Triazole Linkages: Formed from the SPAAC reaction between DBCO and azides.

Hydrazone Bonds: Resulting from the reaction between HyNic and aldehydes.

Wissenschaftliche Forschungsanwendungen

DBCO-PEG4-HyNic is extensively used in various scientific research fields:

Chemistry: Utilized in click chemistry for the synthesis of complex molecules.

Biology: Employed in the labeling and tracking of biomolecules.

Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.

Wirkmechanismus

The mechanism of action of DBCO-PEG4-HyNic involves:

DBCO Moiety: Undergoes SPAAC reactions with azides, forming stable triazole linkages.

HyNic Moiety: Reacts with aldehydes to form hydrazone bonds, enabling the conjugation of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DBCO-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of HyNic, used for amine conjugation.

DBCO-PEG4-Maleimide: Features a maleimide group for thiol conjugation.

DBCO-PEG4-Azide: Has an azide group for further click chemistry reactions.

Uniqueness

DBCO-PEG4-HyNic is unique due to its dual functionality, allowing for both SPAAC and aldehyde conjugation reactions. This versatility makes it a valuable tool in bioconjugation applications.

Eigenschaften

Molekularformel |

C38H46N6O7 |

|---|---|

Molekulargewicht |

698.8 g/mol |

IUPAC-Name |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C38H46N6O7/c1-29(2)42-43-35-14-13-32(27-41-35)38(47)40-18-20-49-22-24-51-26-25-50-23-21-48-19-16-36(45)39-17-15-37(46)44-28-33-9-4-3-7-30(33)11-12-31-8-5-6-10-34(31)44/h3-10,13-14,27H,15-26,28H2,1-2H3,(H,39,45)(H,40,47)(H,41,43) |

InChI-Schlüssel |

RNFTZVOJVGNSOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)

![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)

![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)

![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)

![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)